N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one
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Overview
Description
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is an organic compound that belongs to the class of pyrrolinones This compound is characterized by the presence of a pyrrolinone ring substituted with an N-((S)-alpha-Methylbenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one typically involves the reaction of (S)-alpha-Methylbenzylamine with a suitable pyrrolinone precursor. One common method is the condensation reaction between (S)-alpha-Methylbenzylamine and 3-pyrrolin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrrolinone ring to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-((S)-alpha-Methylbenzyl) group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolinones depending on the nucleophile used.
Scientific Research Applications
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-alpha-Methylbenzyl)-2-pyrrolidinone
- N-((S)-alpha-Methylbenzyl)-3-pyrrolidinone
- N-((S)-alpha-Methylbenzyl)-4-pyrrolin-2-one
Uniqueness
N-((S)-alpha-Methylbenzyl)-3-pyrrolin-2-one is unique due to its specific substitution pattern on the pyrrolinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m0/s1 |
InChI Key |
MIXFAEPWCWRDBG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC=CC2=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC=CC2=O |
Origin of Product |
United States |
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